1-[2-(1,3-Dimethyl-2-butenylidene)hydrazino]phthalazine is a phthalazine derivative investigated for its potential antihypertensive properties. [] It belongs to the class of direct-acting vasodilators, meaning it relaxes blood vessel walls directly, leading to decreased blood pressure. [, ] Budralazine has been studied extensively in animal models of hypertension, demonstrating significant blood pressure reduction. [, , , ]
1-[2-(1,3-Dimethyl-2-butenylidene)hydrazino]phthalazine primarily acts as a direct-acting vasodilator, relaxing the smooth muscle cells within blood vessel walls. [] This vasodilation reduces vascular resistance, leading to a decrease in blood pressure. [, , ]
Research suggests that budralazine's mechanism of action involves inhibiting calcium influx into vascular smooth muscle cells. [] Calcium ions play a crucial role in muscle contraction; by interfering with calcium influx, budralazine effectively relaxes the blood vessels. []
Furthermore, studies in rats indicate that budralazine may also exert central sympathoinhibitory effects at specific doses. [] This means it can reduce the activity of the sympathetic nervous system, which normally constricts blood vessels and increases heart rate. By inhibiting sympathetic activity, budralazine further contributes to its antihypertensive effects. []
The primary scientific application of 1-[2-(1,3-Dimethyl-2-butenylidene)hydrazino]phthalazine has been in the investigation of its antihypertensive properties. [, , , ] Researchers have used various animal models, including spontaneously hypertensive rats and dogs with induced hypertension, to evaluate its efficacy in lowering blood pressure. [, , , ] Studies have compared its effects to those of hydralazine, a known antihypertensive drug, to understand its potency and potential advantages. [, , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: